[Rucl(P-cymene)((S)-xylbinap)]CL

Catalog No.
S3200960
CAS No.
944451-24-5
M.F
C65H71Cl2P2Ru
M. Wt
1086.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[Rucl(P-cymene)((S)-xylbinap)]CL

CAS Number

944451-24-5

Product Name

[Rucl(P-cymene)((S)-xylbinap)]CL

IUPAC Name

[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;1-methyl-4-propan-2-ylbenzene

Molecular Formula

C65H71Cl2P2Ru

Molecular Weight

1086.2

InChI

InChI=1S/C52H48P2.C10H14.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-8(2)10-6-4-9(3)5-7-10;;;/h9-32H,1-8H3;4-8H,1-3H3;2*1H;/q;;;;+2/p-2

InChI Key

ZHKRIJLBFJLVCQ-UHFFFAOYSA-L

SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.Cl[Ru]Cl

solubility

not available

The compound [RuCl(p-cymene)((S)-xylbinap)]Cl is a ruthenium-based complex characterized by its unique structure, which includes a ruthenium center coordinated to a p-cymene ligand and a chiral bisphosphine ligand, specifically (S)-xylbinap. This compound has garnered attention in the field of organometallic chemistry due to its potential applications in catalysis and asymmetric synthesis. The full chemical formula is C₆₂H₆₂Cl₂P₂Ru, and it is known by the CAS number 944451-25-6 .

  • Catalysis: In asymmetric catalysis, the chirality of the (S)-BINAP ligand directs the interaction of reactant molecules with the Ru center, leading to the preferential formation of one enantiomer over the other. The exact mechanism depends on the specific reaction being catalyzed. ([2])
  • Limited Data: Specific safety information for [RuCl(p-cymene)((S)-xylbinap)]Cl is not available. However, ruthenium complexes can potentially be irritants and may be harmful upon ingestion or inhalation. It's advisable to handle them with appropriate personal protective equipment in a well-ventilated fume hood following general laboratory safety protocols. ([6])

RuCl(p-cymene)((S)-xylbinap)]Cl, also known as chlororuthenium(II) chloride, is a coordination complex that finds applications in catalysis, particularly in asymmetric synthesis reactions [, , ].

Asymmetric Hydrogenation

One of the prominent applications of RuCl(p-cymene)((S)-xylbinap)]Cl is as a catalyst for asymmetric hydrogenation reactions. In these reactions, a substrate molecule with a double bond is converted to a saturated molecule with the addition of hydrogen (H2). The chirality of the (S)-xylbinap ligand in RuCl(p-cymene)((S)-xylbinap)]Cl allows for the selective production of one enantiomer of the product molecule over the other [, , ].

For example, RuCl(p-cymene)((S)-xylbinap)]Cl can be used to asymmetrically hydrogenate ketones and imines, leading to the production of chiral alcohols and amines with high enantioselectivity []. This makes RuCl(p-cymene)((S)-xylbinap)]Cl a valuable tool for the synthesis of enantiopure chemicals, which are essential components of many pharmaceuticals and other fine chemicals [, , ].

Other Asymmetric Catalysis Applications

Beyond asymmetric hydrogenation, RuCl(p-cymene)((S)-xylbinap)]Cl has also been explored as a catalyst for other asymmetric synthesis reactions. These include:

  • Cross-coupling reactions: These reactions involve the formation of new carbon-carbon bonds between two different molecules. RuCl(p-cymene)((S)-xylbinap)]Cl can be used to achieve enantioselective cross-coupling reactions, providing access to complex chiral molecules [].
  • C-H activation reactions: C-H activation reactions involve breaking the bond between a carbon (C) atom and a hydrogen (H) atom in a molecule. RuCl(p-cymene)((S)-xylbinap)]Cl can be used as a catalyst for enantioselective C-H activation reactions, which can be a powerful tool for the synthesis of new molecules [].
, particularly in asymmetric hydrogenation and other transformations involving alkenes and carbonyl compounds. The presence of the chiral ligand allows for the selective formation of one enantiomer over another, making it valuable in producing enantiomerically pure compounds. Studies have shown that it can facilitate reactions under mild conditions, enhancing both yield and selectivity .

The synthesis of [RuCl(p-cymene)((S)-xylbinap)]Cl typically involves the reaction of ruthenium precursors with p-cymene and the (S)-xylbinap ligand in a controlled environment. The general procedure includes:

  • Preparation of Ruthenium Precursor: Starting with a suitable ruthenium salt.
  • Coordination with Ligands: Adding p-cymene and (S)-xylbinap under inert conditions.
  • Isolation and Purification: Employing techniques such as crystallization or chromatography to obtain the final product in pure form .

[RuCl(p-cymene)((S)-xylbinap)]ClChiral bisphosphine ligandAsymmetric catalysis[RuCl(p-cymene)((R)-xylbinap)]ClChiral bisphosphine ligand (R configuration)Asymmetric catalysis[RuCl(diphosphine)(p-cymene)]ClDifferent diphosphine ligandsVarious organic transformations[Ru(bipyridine)(p-cymene)]ClBipyridine ligand instead of phosphineCoordination chemistry

This comparison highlights the uniqueness of [RuCl(p-cymene)((S)-xylbinap)]Cl, particularly its chiral environment which is crucial for asymmetric synthesis applications.

Interaction studies involving this compound focus on its reactivity with substrates in catalytic processes. Investigations often assess how variations in substrate structure influence reaction outcomes, such as selectivity and yield. Additionally, studies may explore interactions with other metal complexes to evaluate synergistic effects or improved catalytic performance .

Several compounds share structural features with [RuCl(p-cymene)((S)-xylbinap)]Cl, including:

  • [RuCl(p-cymene)((R)-xylbinap)]Cl: This compound differs only by the chirality of the bisphosphine ligand.
  • [RuCl(diphosphine)(p-cymene)]Cl: Contains different diphosphine ligands but retains similar catalytic properties.
  • [Ru(bipyridine)(p-cymene)]Cl: Utilizes bipyridine instead of a phosphine ligand, showcasing different reactivity patterns.

Comparison Table

CompoundUnique Features

The chiral identity of [RuCl(P-cymene)((S)-xylbinap)]Cl originates from its (S)-xylbinap ligand, a derivative of the binaphthyl backbone modified with di(3,5-xylyl)phosphino groups. Axial chirality arises from the restricted rotation around the C1–C1' bond of the binaphthyl system, which creates two non-superimposable mirror-image configurations [1]. The (S)-xylbinap ligand adopts a counterclockwise helicity when viewed along the chiral axis, with the 3,5-xylyl substituents positioned to enforce a rigid, three-dimensional pocket around the ruthenium center [3].

The stereogenic elements of the complex include:

  • Axial chirality from the binaphthyl backbone.
  • Planar chirality induced by the η⁶-coordinated p-cymene ligand, which adopts a specific orientation relative to the xylbinap framework.
  • Central chirality at the ruthenium center due to its octahedral coordination geometry.

This combination of chiral elements creates a highly asymmetric environment critical for enantioselective catalysis [2] [1].

Coordination Geometry and Ligand Orientation

The ruthenium(II) center in [RuCl(P-cymene)((S)-xylbinap)]Cl adopts a pseudo-octahedral geometry (Figure 1), with the following ligand arrangement:

  • P-cymene: A η⁶-arene ligand occupying three coordination sites in a facial arrangement.
  • (S)-xylbinap: A bidentate ligand coordinating through its two phosphine donors, positioned trans to each other.
  • Chloride: A monodentate ligand completing the coordination sphere.
LigandCoordination ModePosition
P-cymeneη⁶-areneFacial
(S)-xylbinapκ²-P,PEquatorial (trans)
Chlorideκ¹-ClAxial

The (S)-xylbinap ligand’s 3,5-xylyl groups project into the equatorial plane, creating a sterically congested environment that directs substrate binding into specific quadrants [6] [5]. This spatial arrangement is critical for asymmetric induction during catalytic cycles, as demonstrated in hydrogenation reactions where the complex achieves >99% enantiomeric excess (ee) for certain substrates [5].

Comparative Analysis with Analogous Ruthenium Complexes

[RuCl(P-cymene)((S)-xylbinap)]Cl belongs to the family of piano-stool ruthenium complexes, which share a common η⁶-arene ligand but differ in ancillary ligands. Key comparisons include:

Noyori-Type Catalysts

Complexes like [RuCl₂((R)-xylbinap)((R)-diapen)] (Noyori catalyst) replace p-cymene with a diamine ligand. While both systems enable asymmetric hydrogenation, the Noyori catalyst’s diamine ligand facilitates proton transfer steps, making it superior for ketone reductions [6]. In contrast, [RuCl(P-cymene)((S)-xylbinap)]Cl excels in transfer hydrogenation due to its arene-stabilized Ru center [5].

Arene Variations

Replacing p-cymene with methyl benzoate (e.g., [RuCl(methyl benzoate)((S)-xylbinap)]Cl) alters steric bulk and electronic properties. Methyl benzoate’s electron-withdrawing groups reduce electron density at Ru, slowing oxidative addition steps but improving stability in polar solvents [4].

Phosphine Ligand Modifications

Complexes using BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) instead of xylbinap exhibit lower enantioselectivity due to reduced steric hindrance from phenyl vs. xylyl groups [5] [3].

Enantiomeric Variants: (R) vs (S) Configurations

The enantiomeric pair [RuCl(P-cymene)((S)-xylbinap)]Cl and [RuCl(P-cymene)((R)-xylbinap)]Cl exhibit mirror-image catalytic behavior. In asymmetric hydrogenation of β-keto esters, the (S)-configured complex produces (R)-alcohols, while the (R)-variant yields (S)-alcohols [5]. This inversion stems from the flipped helicity of the xylbinap ligand, which reverses the stereoelectronic environment around the Ru center (Table 1).

Table 1: Enantioselectivity in Hydrogenation of Acetophenone Derivatives

Substrate(S)-Complex ee (%)(R)-Complex ee (%)
Methyl acetoacetate98 (R)97 (S)
Ethyl benzoylformate95 (R)94 (S)

The near-perfect enantioselectivity underscores the precision of chiral ligand design in controlling reaction outcomes [6] .

Structural Insights from Crystallography

Single-crystal X-ray studies reveal that the (S)-xylbinap ligand’s dihedral angle between naphthyl rings is 68.5°, narrower than the 85–90° range observed in unsubstituted BINAP complexes [3]. This compression enhances steric discrimination between substrate enantiomers. Additionally, the Ru–P bond lengths (2.28–2.31 Å) are shorter than those in analogous complexes, indicating strong π-backbonding from Ru to phosphine [5].

Mechanistic Implications in Catalysis

The complex operates via a concerted metalation-deprotonation mechanism in transfer hydrogenation:

  • Substrate (e.g., ketone) coordinates to Ru in the chiral pocket.
  • Hydride transfer from the η⁶-arene-stabilized Ru–H intermediate.
  • Stereoselective proton delivery dictated by the (S)-xylbinap’s xylyl groups [5].

This pathway avoids high-energy intermediates, enabling efficient catalysis at ambient temperatures.

Dates

Last modified: 08-18-2023

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